molecular formula C17H13ClN4OS B294727 3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294727
M. Wt: 356.8 g/mol
InChI Key: IJCBPDJBDAPACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. It belongs to the class of triazolo-thiadiazoles and has a unique chemical structure that makes it suitable for various research purposes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has antimicrobial activity against various bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase. The compound also has antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique chemical structure, which makes it suitable for various research purposes. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and molecular targets, which may lead to the discovery of new therapeutic applications. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy as a drug candidate. Additionally, the compound can be modified to generate new analogs with improved pharmacological properties. Overall, the research and development of this compound hold great promise for the discovery of new drugs and therapies for various diseases.
In conclusion, this compound is a unique chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research and development of this compound hold great promise for the discovery of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with 3-chlorobenzaldehyde and 2-ethoxybenzaldehyde in the presence of a base. The reaction yields the target compound as a yellow solid with a melting point of 184-186°C. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

3-(3-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research, especially in the field of medicinal chemistry. It can be used as a lead compound for the development of new drugs that target various diseases such as cancer, diabetes, and infectious diseases. The compound has shown promising results in various in vitro and in vivo studies, indicating its potential as a therapeutic agent.

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-2-23-14-9-4-3-8-13(14)16-21-22-15(19-20-17(22)24-16)11-6-5-7-12(18)10-11/h3-10H,2H2,1H3

InChI Key

IJCBPDJBDAPACO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.